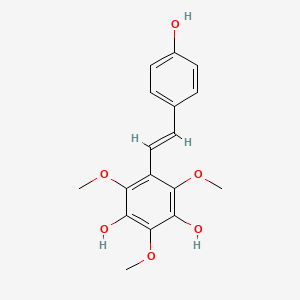

trans-Trismethoxy resveratrol

Description

Evolution of Stilbenoid Compound Research in Preclinical Sciences

Stilbenoids, a class of naturally occurring phenolic compounds, have garnered significant attention in preclinical research due to their diverse biological activities. researchgate.net These compounds, produced by plants as a defense mechanism against pathogens and environmental stressors, are characterized by a C6-C2-C6 backbone. nih.govmdpi.com Resveratrol (B1683913) is the most extensively studied stilbenoid, known for its potential antioxidant, anti-inflammatory, and cardioprotective effects. nih.govingentaconnect.comijbs.com

The evolution of stilbenoid research has been driven by the desire to understand the structure-activity relationships that govern their biological effects. ingentaconnect.comnih.gov Early studies focused on naturally occurring stilbenoids, but limitations such as low bioavailability and rapid metabolism spurred the development of synthetic analogs. mdpi.comresearchgate.net Researchers have systematically modified the stilbene (B7821643) scaffold, including the number and position of hydroxyl groups and the introduction of other functional groups, to enhance potency and improve pharmacokinetic profiles. nih.govscirp.org This has led to the creation of extensive libraries of resveratrol analogs, which have been evaluated for a wide range of therapeutic targets. drugbank.com

Positioning of trans-Trismethoxy Resveratrol within Resveratrol Derivative Studies

This compound (TMR), also known as 3,4′,5-trimethoxy-trans-stilbene, is a key derivative in the study of resveratrol analogs. researchgate.net It is a methoxylated form of resveratrol, where the three hydroxyl groups are replaced by methoxy (B1213986) groups. scirp.orgpurdue.edu This structural modification is thought to enhance its stability and bioavailability compared to the parent compound, resveratrol. purdue.edu

TMR is positioned as a more potent analog of resveratrol in many preclinical studies. medchemexpress.comnih.govcabidigitallibrary.org Its enhanced biological effects are attributed to the methoxy groups, which can alter its metabolic fate and cellular uptake. mdpi.compurdue.edu Research has explored its potential in various areas, including cancer chemoprevention and anti-inflammatory applications. drugbank.commedchemexpress.com

Comparative Research Focus on Enhanced Biological Activities of this compound

A significant body of research has focused on comparing the biological activities of TMR to resveratrol, consistently demonstrating the enhanced potency of the methoxylated derivative. purdue.edunih.govcabidigitallibrary.org

Anti-inflammatory and Antiangiogenic Activity: this compound has been shown to be a more potent anti-inflammatory and antiangiogenic agent compared to resveratrol. medchemexpress.com In studies using zebrafish embryos, TMR exhibited stronger antiangiogenic activity and more specific cytotoxic effects on endothelial cells than resveratrol. medchemexpress.com

Anticancer Activity: Numerous studies have highlighted the superior anticancer properties of TMR. It has shown greater cytotoxicity in various cancer cell lines compared to resveratrol. caymanchem.comnih.gov For instance, one study reported that TMR was a more potent anticancer compound than resveratrol and could effectively induce apoptosis in cancer cells. nih.gov Another study found that TMR sensitizes osteosarcoma cells to apoptosis. nih.gov

Lipid Metabolism: Research using the nematode Caenorhabditis elegans as a model has shown that TMR can decrease fat accumulation. purdue.edunih.govcabidigitallibrary.org Treatment with TMR led to a significant reduction in triglyceride accumulation without negatively impacting the nematode's growth or reproduction. purdue.edunih.govcabidigitallibrary.org These findings suggest a potential role for TMR in regulating lipid metabolism. purdue.edunih.govcabidigitallibrary.org

Interactive Data Table: Comparative Biological Activities

| Compound | Biological Activity | Model System | Key Findings | Reference |

| This compound | Anti-inflammatory | In vitro/In vivo | More potent than resveratrol | medchemexpress.com |

| This compound | Antiangiogenic | Zebrafish embryos | Stronger activity and endothelial cell cytotoxicity than resveratrol | medchemexpress.com |

| This compound | Anticancer | Cancer cell lines | More potent than resveratrol, induces apoptosis | nih.gov |

| This compound | Lipid Metabolism | C. elegans | Reduced triglyceride accumulation | purdue.edunih.govcabidigitallibrary.org |

| Resveratrol | Anti-inflammatory | In vitro/In vivo | Less potent than TMR | medchemexpress.com |

| Resveratrol | Antiangiogenic | Zebrafish embryos | Weaker activity than TMR | medchemexpress.com |

| Resveratrol | Anticancer | Cancer cell lines | Less potent than TMR | nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C17H18O6 |

|---|---|

Molecular Weight |

318.32 g/mol |

IUPAC Name |

5-[(E)-2-(4-hydroxyphenyl)ethenyl]-2,4,6-trimethoxybenzene-1,3-diol |

InChI |

InChI=1S/C17H18O6/c1-21-15-12(9-6-10-4-7-11(18)8-5-10)16(22-2)14(20)17(23-3)13(15)19/h4-9,18-20H,1-3H3/b9-6+ |

InChI Key |

YVJOQDFSMTXJCV-RMKNXTFCSA-N |

Isomeric SMILES |

COC1=C(C(=C(C(=C1O)OC)O)OC)/C=C/C2=CC=C(C=C2)O |

Canonical SMILES |

COC1=C(C(=C(C(=C1O)OC)O)OC)C=CC2=CC=C(C=C2)O |

Origin of Product |

United States |

Synthetic Methodologies and Derivative Chemistry of Trans Trismethoxy Resveratrol

Chemical Synthesis Pathways and Analog Design

Wittig Reaction: This is one of the most popular methods for stilbene (B7821643) synthesis due to its reliability and the mild conditions under which it can be performed. fu-berlin.de The reaction involves the condensation of a phosphorus ylide, generated from a benzyltriphenylphosphonium (B107652) salt, with an aromatic aldehyde. fu-berlin.dewiley-vch.de For synthesizing trans-trismethoxy resveratrol (B1683913), this would typically involve reacting 3,5-dimethoxybenzyltriphenylphosphonium bromide with 4-methoxybenzaldehyde. fu-berlin.detandfonline.com A significant advantage of the Wittig reaction is that the trans-isomer often precipitates from the reaction mixture, simplifying purification. wiley-vch.de

Heck Reaction: The palladium-catalyzed Heck reaction provides a highly efficient and simple route to stilbenes, making it suitable for industrial-scale synthesis. researchgate.netrsc.org This cross-coupling reaction typically involves an aryl halide and an alkene. rsc.org An efficient synthesis of tri-O-methylated resveratrol has been demonstrated using an advanced Heck reaction between 1,3-dimethoxybenzene (B93181) and 4-vinylanisole. nih.gov A decarbonylative version of the Heck reaction, which couples an acid chloride (like that derived from 3,5-dihydroxybenzoic acid) with a styrene (B11656) derivative, has also been successfully employed. researchgate.netcapes.gov.brbyu.edu

Perkin Reaction: Developed by William Henry Perkin, this reaction produces α,β-unsaturated aromatic acids through the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride (B1165640), using an alkali salt of the acid as a catalyst. byjus.comwikipedia.org This method has been used in the laboratory synthesis of resveratrol and its derivatives. byjus.comroyalsocietypublishing.orgunacademy.com For instance, substituted phenylacetic acids can be reacted with substituted benzaldehydes in the presence of triethylamine (B128534) and acetic anhydride to yield stilbene derivatives. royalsocietypublishing.org

Suzuki Coupling: This palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide is another versatile tool for forming the carbon-carbon double bond of the stilbene core. nih.govresearchgate.net The synthesis of piceatannol (B1677779), an analog of resveratrol, has been achieved using a Suzuki-Miyaura cross-coupling of a triflate with an (E)-alkenylboronate. nih.gov This methodology has also been applied to create resveratrol analogues containing triazole rings by coupling iodo-triazole derivatives with appropriate partners. nih.gov A stereoconvergent nickel-catalyzed Suzuki–Miyaura coupling has been used to synthesize the resveratrol analogue DMU-212. acs.org

| Synthetic Method | Description | Key Reactants for Resveratrol Analogs | Advantages | Reference |

|---|---|---|---|---|

| Wittig Reaction | Condensation of a phosphorus-stabilized carbanion (ylide) with an aryl aldehyde. | Benzyltriphenylphosphonium halide and an aryl aldehyde. | Mild conditions, broad applicability, often stereospecific for the trans-isomer. | fu-berlin.dewiley-vch.de |

| Heck Reaction | Palladium-catalyzed cross-coupling of a halide with an activated olefin. | Aryl halide (or acid chloride) and a styrene derivative. | High yield, simplicity, suitable for industrial applications. | researchgate.netrsc.org |

| Perkin Reaction | Aldol condensation of an aromatic aldehyde and an acid anhydride. | Aromatic aldehyde and a phenylacetic acid derivative. | Classic method for synthesizing cinnamic acids, applicable to stilbenes. | byjus.comroyalsocietypublishing.org |

| Suzuki Coupling | Palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. | Arylboronic acid/ester and a vinyl halide (or vice versa). | Versatile, allows for diverse substitution patterns. | nih.govresearchgate.net |

Derivatization Strategies for Stilbenoid Scaffold Modification

The stilbenoid scaffold of resveratrol, characterized by two aromatic rings linked by an ethylene (B1197577) bridge, is a versatile template for chemical modification. mdpi.comresearchgate.net Derivatization is a key strategy employed by medicinal chemists to overcome the limitations of the parent compound, such as low bioavailability, and to enhance its pharmacological activity. mdpi.commdpi.cometsu.edu

The most prominent derivatization strategy for resveratrol is methylation . Replacing the hydroxyl (-OH) groups with methoxy (B1213986) (-OCH₃) groups, as in trans-trismethoxy resveratrol, significantly alters the molecule's physicochemical properties. nih.gov This modification generally increases lipophilicity, which can lead to improved transport across cell membranes and greater resistance to metabolic degradation. nih.govresearchgate.net The synthesis of these methoxy derivatives can be achieved through various methylation techniques applied to the resveratrol scaffold or by incorporating methoxy-substituted starting materials in the primary synthesis pathways. nih.govresearchgate.net

Beyond methylation, other strategies are used to explore the structure-activity relationships of the stilbenoid scaffold:

Halogenation: Introducing halogen atoms, such as fluorine, can alter electronic properties and improve membrane permeability, potentially enhancing biological effects. researchgate.net

Hydroxylation: The number and position of hydroxyl groups are critical for the antioxidant activity of stilbenoids. Synthesizing analogs with different hydroxylation patterns helps in understanding their mechanism of action. scirp.org

Glycosylation: Attaching sugar moieties can improve water solubility, which is a significant factor in the bioavailability of stilbenes. researchgate.net

π-System Extension: Creating extended aromatic systems by incorporating naphthalene (B1677914) or quinoline (B57606) scaffolds can enhance antioxidant activity. mdpi.com

These modifications aim to fine-tune the molecule's properties to achieve better interaction with biological targets and improved pharmacokinetic profiles. unimi.itnih.gov

Synthesis of Novel Methoxy Analogs for Enhanced Biological Potency

A primary driver for the synthesis of novel methoxy analogs of resveratrol is the pursuit of compounds with superior biological potency and improved therapeutic potential. mdpi.comscirp.org Research has consistently shown that methoxylated derivatives often exhibit enhanced activity compared to resveratrol itself. nih.govresearchgate.net

Methylation of resveratrol's hydroxyl groups can lead to a significant increase in bioavailability. nih.govresearchgate.net This is attributed to the increased stability of methoxy analogs against the rapid metabolic processes, such as glucuronidation and sulfation, that quickly clear resveratrol from the body. purdue.edu For example, pharmacokinetic studies have shown that higher plasma levels of tetramethoxystilbene (3,4,5,4′-TMS) are achieved compared to resveratrol. mdpi.com

Numerous studies have demonstrated the enhanced biological potency of methoxy analogs across various therapeutic areas.

Anticancer Activity: Methoxy derivatives have shown potent anti-proliferative effects against various cancer cell lines. royalsocietypublishing.orgnih.gov For instance, 3,4′-dimethoxy-5-hydroxystilbene (a resveratrol analog) and this compound (TMRESV) showed significant efficacy in HCT116 cells. researchgate.net Another analog, 3,4,5,4′-tetramethoxy-trans-stilbene, exhibited strong bioactivity in suppressing the growth of colon, prostate, and ovarian cancer cells. mdpi.comroyalsocietypublishing.org

Anti-platelet Activity: Methoxy derivatives have been evaluated for their ability to inhibit platelet aggregation. One study found that the 4′-methoxy derivative of resveratrol was a particularly potent inhibitor, suggesting its potential as an anti-platelet agent. nih.govresearchgate.net

Neuroprotective and Anti-inflammatory Effects: Analogs like pterostilbene (B91288) (3,5-dimethoxy-4′-hydroxystilbene) have been noted for their neuroprotective and anti-inflammatory properties, which are often superior to those of resveratrol. mdpi.com

The design and synthesis of these novel analogs are guided by structure-activity relationship (SAR) studies, which seek to identify the optimal number and position of methoxy groups for a desired biological effect. scirp.org This rational design approach continues to yield new compounds with promising therapeutic profiles.

| Compound | Structure (Key Feature) | Observed Enhancement in Biological Potency | Reference |

|---|---|---|---|

| Pterostilbene | 3,5-Dimethoxy-4′-hydroxystilbene | Enhanced bioavailability; potent antioxidant, anticancer, and neuroprotective properties compared to resveratrol. | mdpi.com |

| 3,4,5,4′-Tetramethoxystilbene (TMS) | Fully methoxylated analog | Higher bioavailability than resveratrol; strong growth suppression in various cancer cell lines. | mdpi.comroyalsocietypublishing.org |

| 4′-Methoxy Resveratrol | Single methoxy group at the 4' position | Potent anti-platelet activity, significantly higher than resveratrol against TRAP-induced aggregation. | nih.govresearchgate.net |

| DMU-212 | Resveratrol analogue | Potential anticancer properties for the treatment of human ovarian cancer. | acs.org |

| 3,4′-Dimethoxy-5-hydroxystilbene | Two methoxy groups, one hydroxyl | Showed greatest efficacy in HCT116 cancer cells alongside TMRESV. | researchgate.net |

Molecular and Cellular Mechanism of Action Investigations

Intracellular Signaling Pathway Modulation

Trans-Trismethoxy resveratrol (B1683913) exerts its cellular effects by intervening in several critical signaling cascades that regulate cell proliferation, inflammation, apoptosis, and metabolism. The following sections delineate the specific interactions of this compound with these pathways.

Regulation of PI3K/Akt Signaling Cascades

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, growth, and metabolism. The effect of trans-Trismethoxy resveratrol on this pathway appears to be highly context-dependent, showing both inhibitory and activatory roles in different cell types.

In cancer cell lines, this compound has been shown to inhibit the PI3K/Akt pathway. Specifically, in human MCF-7 breast adenocarcinoma cells, the compound, also referred to as MR-3, was found to suppress PI3K/Akt signaling, which contributes to its anti-invasive properties. medchemexpress.comavantorsciences.com This inhibition leads to the restoration of glycogen (B147801) synthase kinase-3β (GSK-3β) activity by preventing the phosphorylation of Akt. medchemexpress.com

Conversely, in metabolic disease models, this compound demonstrates an activating effect on the same pathway. In insulin-resistant HepG2 liver cells, the compound, referred to as 3,4′,5-TMS, was found to ameliorate insulin (B600854) resistance by activating the IRS/PI3K/Akt signaling pathway. rsc.org It enhances the phosphorylation of Akt at Ser473 and its downstream target GSK3β at Ser9, while inhibiting the phosphorylation of insulin receptor substrate-1 (IRS-1) at the inhibitory Ser307 site. rsc.org This activation helps restore insulin signaling, leading to increased glucose consumption and glycogen synthesis. rsc.org These findings were corroborated in diabetic obese mice, where oral administration of the compound improved insulin sensitivity and glucose tolerance through the activation of the PI3K/Akt pathway. rsc.org

Table 1: Effects of this compound on PI3K/Akt Signaling

| Cell Line/Model | Observed Effect | Specific Molecular Modulation | Reference |

|---|---|---|---|

| MCF-7 Breast Cancer Cells | Inhibition of Invasion | Downregulation of PI3K/Akt signaling; Inhibition of Akt phosphorylation. | medchemexpress.comavantorsciences.com |

| Insulin-Resistant HepG2 Cells | Amelioration of Insulin Resistance | Activation of IRS/PI3K/Akt pathway; Increased phosphorylation of Akt and GSK3β. | rsc.org |

| Diabetic Obese Mice | Improved Insulin Sensitivity | Activation of PI3K/Akt signaling. | rsc.org |

Interactions with Wnt/β-catenin Pathways

The Wnt/β-catenin signaling pathway is fundamental to embryonic development and tissue homeostasis, and its dysregulation is often implicated in cancer. This compound has been identified as an inhibitor of this pathway, particularly in the context of cancer cell metastasis.

In studies using the MCF-7 breast cancer cell line, this compound was shown to block cell invasion by downregulating the Wnt/β-catenin signaling cascade. medchemexpress.comavantorsciences.com The compound markedly reduced the expression and subsequent nuclear translocation of β-catenin. medchemexpress.com This action is linked to its effects on the PI3K/Akt pathway; by inhibiting Akt phosphorylation, it restores the activity of GSK-3β, a key enzyme that promotes the degradation of β-catenin, thus preventing its accumulation and signaling activity. medchemexpress.com The reduction in nuclear β-catenin leads to decreased transcription of its target genes, which are involved in cell proliferation and epithelial-mesenchymal transition (EMT), a key process in metastasis. medchemexpress.comavantorsciences.com

Table 2: Effects of this compound on Wnt/β-catenin Signaling

| Cell Line | Observed Effect | Specific Molecular Modulation | Reference |

|---|---|---|---|

| MCF-7 Breast Cancer Cells | Reversal of EMT; Inhibition of Invasion | Reduced expression and nuclear translocation of β-catenin; Increased GSK-3β activity. | medchemexpress.comavantorsciences.com |

Inhibition of NF-κB Activation Pathways

Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. It plays a critical role in the inflammatory response. Research has consistently shown that this compound is a potent inhibitor of NF-κB activation induced by various stimuli.

In RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS), this compound significantly suppressed the inflammatory response by inactivating the NF-κB pathway. This was achieved by inhibiting the phosphorylation of key signaling intermediates, including IKKα/β, the p65 subunit of NF-κB, and the inhibitory protein IκBα. The compound also blocked the translocation of the p65 subunit into the nucleus.

Furthermore, in human lung adenocarcinoma A549 cells, the compound was found to reduce the protein levels of p65 in the nucleus, contributing to its anti-invasive effects. It also inhibits tumor necrosis factor-alpha (TNF-α)-induced NF-κB activation in HEK293T cells. chemicalbook.com

Table 3: Effects of this compound on NF-κB Signaling

| Cell Line | Stimulus | Observed Effect | Specific Molecular Modulation |

|---|---|---|---|

| RAW 264.7 Macrophages | LPS | Suppression of Inflammation | Inhibition of IKKα/β, p65, and IκBα phosphorylation; Blocked p65 nuclear translocation. |

| A549 Lung Cancer Cells | (Not specified) | Inhibition of Invasion | Reduction of nuclear p65 protein levels. |

| HEK293T Cells | TNF-α | Inhibition of NF-κB Activation | Inhibition of NF-κB reporter gene activity. chemicalbook.com |

Modulation of MAPK Signaling Pathways

Mitogen-activated protein kinases (MAPKs) are a family of protein kinases that are specific to serine and threonine. They are involved in directing cellular responses to a diverse array of stimuli, such as mitogens, osmotic stress, and pro-inflammatory cytokines. This compound modulates these pathways to control inflammation and cell invasion.

In LPS-stimulated RAW 264.7 macrophage cells, this compound partially suppressed the activation of several key MAPKs, including p38, JNK (c-Jun N-terminal kinase), and ERK (extracellular signal-regulated kinase). This inhibition of MAPK phosphorylation contributes to its anti-inflammatory effects.

In the context of cancer, research on human lung adenocarcinoma A549 cells demonstrated that the compound's anti-invasive activity is mediated by the inactivation of SAPK/JNK and p38 MAPK phosphorylation. This inactivation leads to a reduction in the nuclear levels of the transcription factor activator protein-1 (AP-1) components, c-Jun and c-Fos, ultimately downregulating the expression of matrix metalloproteinase-2 (MMP-2), an enzyme crucial for cell invasion.

Table 4: Effects of this compound on MAPK Signaling

| Cell Line | Stimulus | Observed Effect | Specific Molecular Modulation |

|---|---|---|---|

| RAW 264.7 Macrophages | LPS | Suppression of Inflammation | Inhibition of p38, JNK, and ERK phosphorylation. |

| A549 Lung Cancer Cells | (Not specified) | Inhibition of Invasion | Inactivation of JNK and p38 phosphorylation; Reduced nuclear c-Jun and c-Fos. |

Influence on SIRT1 and HO-1 Expression and Activity

Sirtuin 1 (SIRT1) is an NAD+-dependent deacetylase, and Heme Oxygenase-1 (HO-1) is an antioxidant enzyme. Both are critical in cellular stress responses and longevity. The influence of this compound on these two proteins highlights significant differences from its parent compound, resveratrol, and appears to be cell-specific.

One study investigating glutamate-induced neurotoxicity in murine hippocampal HT22 cells found that, unlike resveratrol, this compound failed to increase the expression or activity of either SIRT1 or HO-1. This research suggested that the hydroxyl groups present on resveratrol, but absent in its trimethoxylated form, are necessary for SIRT1 activation and HO-1 induction in this specific neuronal context.

In contrast, a separate study focusing on endothelial dysfunction in diabetic and obese mice reported that this compound alleviated the condition by enhancing the AMPK/SIRT1/eNOS signaling pathway. mdpi.com In this model, the compound reversed the high-glucose-induced downregulation of SIRT1, suggesting a protective role mediated through its activation. mdpi.com These conflicting findings underscore the importance of the experimental model and cellular environment in determining the compound's mechanism of action.

Table 5: Effects of this compound on SIRT1 and HO-1

| Cell Line/Model | Observed Effect on SIRT1/HO-1 | Context | Reference |

|---|---|---|---|

| HT22 Neuronal Cells | No increase in expression or activity. | Glutamate-induced oxidative stress model. | |

| Diabetic/Obese Mice Aortas | Activation of SIRT1 pathway. | High-glucose-induced endothelial dysfunction model. | mdpi.com |

Impact on STAT3 and Notch Signaling Pathways

The Signal Transducer and Activator of Transcription 3 (STAT3) and Notch signaling pathways are both critical transcription-regulating pathways involved in cell growth, differentiation, and survival. Their aberrant activation is a hallmark of many cancers.

While the parent compound, resveratrol, is known to be a potent inhibitor of the STAT3 signaling pathway in various cancer models, including breast cancer and head and neck cancers, direct evidence for this compound's effect is less documented. nih.govnih.gov Resveratrol has been shown to block STAT3 phosphorylation and induce its regulators like SOCS-1. nih.gov Given that methylated derivatives of resveratrol often exhibit enhanced activity, it is an area that warrants further investigation, but current literature focusing specifically on this compound's direct impact on STAT3 is limited.

Similarly, the Notch signaling pathway is a known target of resveratrol. plos.orgnih.govnih.gov In different cancer contexts, resveratrol has been shown to both activate and inhibit the pathway. For instance, in MCF-7 breast cancer cells, resveratrol was found to suppress the Notch pathway, leading to apoptosis, while in other models, it can act as a Notch activator. plos.orgnih.gov However, there is a scarcity of research specifically investigating the direct modulation of the Notch signaling pathway by this compound itself. Therefore, its precise impact on this pathway remains an area for future research.

Cellular Homeostasis and Stress Response Mechanisms

This compound has been shown to influence key cellular pathways involved in maintaining cellular balance and responding to stress, primarily through the induction of programmed cell death and modulation of cell cycle progression.

Induction of Apoptosis and Programmed Cell Death Pathways

This compound is a potent inducer of apoptosis in various cancer cell lines. nih.govresearchgate.netresearchgate.net Its pro-apoptotic effects are often more pronounced than those of its parent compound, resveratrol. nih.govresearchgate.net

A key mechanism through which this compound induces apoptosis is the activation of caspases, a family of proteases essential for the execution of programmed cell death. nih.gov Studies have demonstrated that treatment with this compound, particularly in combination with other agents like TNF-related apoptosis-inducing ligand (TRAIL), leads to the activation of caspases and subsequent cleavage of poly(ADP-ribose) polymerase-1 (PARP-1), a hallmark of apoptosis. nih.govnih.gov This activation is often linked to the generation of reactive oxygen species (ROS). nih.gov

The intrinsic pathway of apoptosis, which is centered around the mitochondria, is significantly impacted by this compound. The compound can induce mitochondrial dysfunction, leading to a decrease in the mitochondrial membrane potential. This disruption of the mitochondrial integrity facilitates the release of cytochrome c from the mitochondria into the cytosol. mdpi.com Cytosolic cytochrome c then participates in the formation of the apoptosome, which in turn activates caspase cascades. mdpi.com

The balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family is a critical determinant of cell fate. This compound has been shown to modulate this balance in favor of apoptosis. It can upregulate the expression of pro-apoptotic proteins such as Bax and PUMA (p53 upregulated modulator of apoptosis). nih.govnih.gov Bax, a pro-apoptotic protein, promotes the release of cytochrome c from the mitochondria. nih.gov PUMA and another BH3-only protein, Noxa, can be induced by various cellular stresses and act by either directly activating pro-apoptotic Bcl-2 proteins or by neutralizing anti-apoptotic members. elifesciences.orgfrontiersin.orgnih.gov The BH3-only protein Bim is another key player that can be regulated to promote apoptosis. elifesciences.org Conversely, the expression of anti-apoptotic proteins like Bcl-2 can be downregulated by resveratrol, further tipping the scale towards cell death. mdpi.com

Table 1: Effects of this compound on Apoptotic Proteins

| Protein Family | Protein | Effect of this compound | Reference |

| Bcl-2 Family (Pro-apoptotic) | Bax | Upregulation/Activation | nih.govnih.gov |

| Bcl-2 Family (Pro-apoptotic) | PUMA | Upregulation | nih.govnih.gov |

| Bcl-2 Family (Pro-apoptotic) | Noxa | Implicated in Apoptosis Regulation | elifesciences.orgnih.govnih.gov |

| Bcl-2 Family (Pro-apoptotic) | Bim | Implicated in Apoptosis Regulation | elifesciences.orgnih.gov |

| Bcl-2 Family (Anti-apoptotic) | Bcl-2 | Downregulation | mdpi.com |

This compound can sensitize cancer cells to apoptosis induced by external ligands like TRAIL. nih.govnih.gov TRAIL is a cytokine that can selectively induce apoptosis in cancer cells. However, some cancer cells develop resistance to TRAIL. researchgate.net Studies have shown that co-treatment with this compound can overcome this resistance, enhancing TRAIL-mediated apoptosis in cancer cells such as osteosarcoma. nih.govnih.gov This sensitization is often achieved through the upregulation of death receptors and the amplification of downstream apoptotic signaling. nih.gov

Modulation of Pro-apoptotic and Anti-apoptotic Protein Expression (e.g., Bax, Bcl-2, PUMA, Noxa, Bim)

Regulation of Cell Cycle Progression

In addition to inducing apoptosis, this compound can also regulate the cell cycle. Some resveratrol derivatives have been shown to cause cell cycle arrest, particularly at the G2/M phase. This arrest prevents the cell from progressing through mitosis and can be a prelude to apoptosis. nih.gov For instance, certain methoxylated resveratrol derivatives have demonstrated the ability to inhibit tubulin polymerization, a process crucial for the formation of the mitotic spindle, thereby leading to a G2/M phase arrest.

Impact on Reactive Oxygen Species (ROS) Generation and Oxidative Stress Responses

Studies on this compound have indicated its potential role in modulating oxidative stress. Research has shown that this methylated analog of resveratrol can protect against DNA damage induced by oxidative stress. purdue.edu While resveratrol itself is known for its antioxidant properties, which include scavenging reactive oxygen species (ROS) and enhancing the expression of antioxidant enzymes, the specific effects of this compound on ROS generation are still being elucidated. mdpi.commdpi.com

In the nematode Caenorhabditis elegans, this compound has demonstrated protective effects against oxidative stress. purdue.edu Some studies on resveratrol have shown that it can decrease oxidative stress by increasing the ratio of reduced to oxidized glutathione (B108866) (GSH/GSSG) and reducing malondialdehyde (MDA) concentration, a marker of lipid peroxidation. nih.gov However, it is important to note that the effects of resveratrol on oxidative stress can be concentration-dependent, with lower concentrations exhibiting antioxidant effects and higher concentrations potentially increasing the oxidative state in certain cells. mdpi.com Further research is needed to fully characterize the impact of this compound on ROS generation and the intricate network of oxidative stress responses in various cell types.

Reversal of Epithelial-Mesenchymal Transition (EMT)

This compound has been identified as an inhibitor of breast cancer cell invasiveness through the reversal of the epithelial-mesenchymal transition (EMT). targetmol.comtargetmol.combiomol.comtargetmol.com EMT is a cellular process where epithelial cells lose their characteristics and acquire a mesenchymal phenotype, which is crucial for tumor progression and metastasis. nih.govnih.gov

Research has demonstrated that this compound can downregulate key signaling pathways implicated in EMT, such as the PI3K/Akt and Wnt/β-catenin cascades. targetmol.comtargetmol.com The parent compound, resveratrol, has also been shown to inhibit EMT in pancreatic and breast cancer cells. nih.govnih.govmdpi.com It achieves this by mediating the expression of EMT-related genes, leading to an upregulation of epithelial markers like E-cadherin and a downregulation of mesenchymal markers such as N-cadherin, vimentin, and matrix metalloproteinases (MMP-2 and MMP-9). nih.govnih.govfrontiersin.org Furthermore, resveratrol has been observed to reverse the morphological changes and increased invasive ability induced by transforming growth factor-β (TGF-β), a key inducer of EMT. nih.govmdpi.com

Table 1: Effect of Resveratrol on EMT-Related Gene Expression

| Gene | Effect of Resveratrol Treatment | Reference |

| E-cadherin | Upregulation | nih.govnih.govfrontiersin.org |

| N-cadherin | Downregulation | nih.govnih.gov |

| Vimentin | Downregulation | nih.govnih.govfrontiersin.org |

| MMP-2 | Downregulation | nih.govnih.govfrontiersin.org |

| MMP-9 | Downregulation | nih.govnih.govfrontiersin.org |

Inhibition of Tubulin Polymerization and Anti-mitotic Effects

A significant mechanism of action for resveratrol analogs, including the methylated derivative (Z)-3,5,4'-trimethoxystilbene, is the inhibition of tubulin polymerization, leading to anti-mitotic effects. nih.govcaymanchem.commedchemexpress.comtargetmol.com This inhibition disrupts the formation of microtubules, which are essential components of the mitotic spindle required for cell division.

Studies have shown that (Z)-3,5,4'-trimethoxystilbene inhibits tubulin polymerization in a dose-dependent manner, with an IC50 value of 4 μM. nih.govcaymanchem.com This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase. nih.gov The cis-conformation of 3,5,4'-trimethoxystilbene has been found to be significantly more potent in this regard than the trans isomer. nih.gov It has been suggested that this compound partially overlaps with the colchicine-binding site on tubulin or binds to a different site that allosterically affects colchicine (B1669291) binding. nih.gov The anti-mitotic activity of these compounds makes them of interest for their potential cytotoxic effects on cancer cells. nih.govnih.gov

Enzyme Inhibition Profiles (e.g., polyamine synthesis enzymes)

Research has shown that (Z)-3,5,4'-trimethoxystilbene, a resveratrol analog, can inhibit enzymes involved in polyamine synthesis. caymanchem.com Specifically, it has been found to reduce the activities of ornithine decarboxylase (ODC) and S-adenosylmethionine decarboxylase by two-fold. nih.gov ODC is the rate-limiting enzyme in the biosynthesis of polyamines, which are essential for cell growth and proliferation. nih.gov

The inhibition of these enzymes leads to a depletion of the polyamines putrescine and spermidine. nih.gov This depletion contributes to the cytotoxic effects of the compound on cancer cells. nih.gov The parent compound, resveratrol, has also been shown to inhibit ODC at both the protein and mRNA levels. nih.gov Additionally, resveratrol can inhibit S-adenosylmethionine decarboxylase and enhance the activity of spermidine/spermine N1-acetyltransferase, an enzyme involved in polyamine degradation. nih.gov

Preclinical Biological Activity Studies in in Vitro and Non Human in Vivo Models

Anticancer Research in Established Cell Lines

The methoxylated resveratrol (B1683913) analog, trans-Trismethoxy resveratrol, has demonstrated significant potential as an anticancer agent in various preclinical studies. Its activity has been evaluated across a range of human cancer cell lines, revealing cytotoxic and anti-proliferative effects.

Cytotoxic and Anti-proliferative Effects in Cancer Cell Models

This compound has shown cytotoxic effects against several cancer cell lines. caymanchem.com The half-maximal inhibitory concentrations (IC50), a measure of the compound's potency, have been determined for a variety of cancer cell types. For instance, in prostate cancer (PC3) and nasopharyngeal carcinoma (KB) cells, the IC50 values were found to be 3.6 µM and 10.2 µM, respectively. caymanchem.com In colon cancer cell lines, such as HT-29 and SW480, the IC50 values were 16.1 µM and 54 µM, respectively. caymanchem.com Furthermore, the compound exhibited potent activity against leukemia (HL-60) cells with an IC50 of 2.5 µM. caymanchem.com

While some studies have reported rather weak cytotoxic effects on liver cancer (HepG2) and breast cancer (MCF-7, MDA-MB-231) cell lines within a 24-hour treatment period, this may be attributable to the short duration of exposure. kklmed.com Other research has indicated that this compound exhibits enhanced biological effects, including the inhibition of cancer cell growth and pro-apoptotic activities, when compared to its parent compound, resveratrol. purdue.edu It has also shown activity against colon adenocarcinoma (Caco-2) and osteosarcoma (143B) cells.

Table 1: Cytotoxic Activity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| PC3 | Prostate Cancer | 3.6 | caymanchem.com |

| KB | Nasopharyngeal Carcinoma | 10.2 | caymanchem.com |

| HT-29 | Colon Cancer | 16.1 | caymanchem.com |

| SW480 | Colon Cancer | 54 | caymanchem.com |

This table is interactive. Users can sort and filter the data.

Inhibition of Tumor Progression in Preclinical Xenograft Models

In addition to in vitro studies, the efficacy of this compound has been assessed in non-human in vivo models. In a prostate cancer xenograft model using LNCaP cells, oral administration of trimethoxy-resveratrol was found to diminish cell colonization, reduce tumor volume, and decrease tumor growth. researchgate.net Notably, both trimethoxy-resveratrol and piceatannol (B1677779) demonstrated higher potency in inhibiting tumor progression compared to resveratrol. researchgate.net These findings suggest that this compound can effectively impede tumor development and progression in a living organism.

Anti-inflammatory Investigations

This compound has been identified as a potent anti-inflammatory agent, potentially more so than resveratrol itself. medchemexpress.com Its mechanisms of action involve the modulation of key inflammatory pathways.

Suppression of Inflammatory Cytokine Production

Research has shown that this compound can suppress the production of several pro-inflammatory cytokines. In a study involving diabetic mice, pretreatment with an extract containing this compound-d4 minimized the levels of inflammatory markers such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β). encyclopedia.pubnih.gov Furthermore, studies on resveratrol, the parent compound, have demonstrated its ability to reduce inflammatory cytokines like TNF-α, IL-6, and IL-1β in both in vitro and in vivo cancer models, suggesting a similar or enhanced capacity for its methoxylated analog. researchgate.net For example, this compound at a concentration of 15 µM was shown to inhibit TNF-α-induced activation of the transcription factor NF-κB, a key regulator of inflammation. caymanchem.com

Regulation of Inflammatory Mediators

The anti-inflammatory properties of this compound also extend to the regulation of inflammatory mediators. Studies on resveratrol have shown its ability to down-regulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to suppressed production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). researchgate.nettmu.edu.cn Extracts containing this compound-d4 have been shown to inhibit iNOS. encyclopedia.pubnih.gov This regulation of key enzymes and signaling molecules in the inflammatory cascade underscores the compound's potential as an anti-inflammatory therapeutic.

Anti-angiogenic Activity Research

This compound has demonstrated promising anti-angiogenic activity, which is the inhibition of the formation of new blood vessels, a critical process for tumor growth and metastasis. It is suggested to be a more potent anti-angiogenic agent compared to resveratrol. medchemexpress.com In a study using zebrafish embryos, this compound effectively inhibited angiogenesis at a concentration of 0.1 µM. caymanchem.com This potent anti-angiogenic effect, coupled with its vascular-disrupting activity, highlights its potential to interfere with the blood supply to tumors. medchemexpress.com

Effects on Endothelial Cell Proliferation and Viability

Research on the impact of this compound on endothelial cells has shown varied results depending on the cell type and concentration. In one study, 3,4′,5-trimethoxy-trans-stilbene (TMS), a synonym for this compound, had a very minor effect on the viability of rat aortic endothelial cells (RAECs) at concentrations of 1, 10, 20, and 50 μM after 48 hours of treatment. nih.gov In contrast, another study using a human endothelial cell line (HECa10) reported that high concentrations of resveratrol (50 and 100 µM) significantly reduced cell viability and increased apoptosis, while lower concentrations (1, 5, and 10 µM) had no significant effect. mdpi.com It is important to note that this study focused on resveratrol itself, not its trismethoxy derivative. However, it provides context for the potential effects of stilbenoids on endothelial cells.

Further research has highlighted the anti-proliferative activities of this compound in various cancer cell lines, which may involve mechanisms that could also affect non-cancerous cells like endothelial cells. researchgate.net For instance, it has been shown to be a more potent anti-inflammatory and antiangiogenic agent compared to resveratrol, with some studies suggesting its antiangiogenic effects are significantly stronger. researchgate.netmedchemexpress.com

Table 1: Effect of trans-Trismethoxy Resveratrol on Endothelial Cell Viability This table is interactive. You can sort and filter the data.

| Compound | Cell Line | Concentration (µM) | Duration | Effect on Viability | Reference |

|---|---|---|---|---|---|

| 3,4′,5-trimethoxy-trans-stilbene (TMS) | Rat Aortic Endothelial Cells (RAECs) | 1, 10, 20, 50 | 48 hours | Minor effect | nih.gov |

| Resveratrol | Human Endothelial Cells (HECa10) | 1, 5, 10 | Not Specified | No significant effect | mdpi.com |

| Resveratrol | Human Endothelial Cells (HECa10) | 50, 100 | Not Specified | Significant decrease | mdpi.com |

Inhibition of Angiogenesis in Developmental Models (e.g., zebrafish embryos)

This compound has demonstrated significant antiangiogenic activity in in vivo developmental models, particularly in zebrafish embryos. caymanchem.comsanbio.nlvincibiochem.it Studies have shown that it can inhibit angiogenesis at a concentration of 0.1 µM. caymanchem.comsanbio.nlvincibiochem.it

One study specifically investigating the antiangiogenic effects of trans-3,5,4'-trimethoxystilbene in zebrafish found it to be significantly more potent than resveratrol. nih.gov The compound was observed to cause the regression of intersegmental vessels and to downregulate the mRNA expression of vascular endothelial growth factor receptor 2 (VEGFR2). nih.gov Furthermore, it induced G2/M cell-cycle arrest, particularly in the endothelial cells of the zebrafish embryos. nih.gov These findings suggest that the antiangiogenic and vascular-targeting activities of this compound are mediated through the downregulation of VEGFR2 expression and modulation of the cell cycle. nih.gov

Metabolic Regulation and Anti-obesity Research

The role of this compound in metabolic regulation, particularly its anti-obesity potential, has been investigated using the nematode Caenorhabditis elegans as a model organism.

Modulation of Lipid Accumulation in Model Organisms (e.g., Caenorhabditis elegans)

Studies have consistently shown that treatment with this compound significantly reduces fat accumulation in C. elegans. purdue.edunih.govcabidigitallibrary.orgumass.edu Treatment with 100 and 200 μM of the compound for four days resulted in a 14% and 20% reduction in triglyceride accumulation, respectively, compared to the control group. purdue.edunih.govcabidigitallibrary.orgrsc.org This effect on fat reduction was achieved without affecting the nematode's growth, food intake, or reproduction. purdue.edunih.govcabidigitallibrary.orgumass.edu The lipid-reducing activity of this compound in C. elegans is noted to be comparable to that of its parent compound, resveratrol. nih.gov

**Table 2: Effect of trans-Trismethoxy Resveratrol on Triglyceride Accumulation in C. elegans*** *This table is interactive. You can sort and filter the data.

| Concentration (µM) | Duration of Treatment | Reduction in Triglyceride Accumulation | Reference |

|---|---|---|---|

| 100 | 4 days | 14% | purdue.edunih.govcabidigitallibrary.orgrsc.org |

| 200 | 4 days | 20% | purdue.edunih.govcabidigitallibrary.orgrsc.org |

Impact on Stearoyl-CoA Desaturase Genes (e.g., fat-6, fat-7)

The mechanism behind the fat-reducing effects of this compound in C. elegans has been linked to the regulation of key genes involved in lipid metabolism. Specifically, treatment with the compound significantly downregulates the expression of stearoyl-CoA desaturase genes, namely fat-6 and fat-7. purdue.edunih.govcabidigitallibrary.orgumass.edudntb.gov.ua This downregulation was accompanied by a decrease in the fatty acid desaturation index, which is the ratio of oleic acid to stearic acid. purdue.edunih.govcabidigitallibrary.org At a concentration of 100 μM, fat-6 transcription was decreased, and fat-7 transcription level was reduced by 89%. At 200 μM, fat-7 expression was decreased by 81%. purdue.edu These findings strongly suggest that this compound inhibits fat accumulation by modulating the activity of stearoyl-CoA desaturase. purdue.edunih.govcabidigitallibrary.org

Influence on Lipid Metabolism Pathways (e.g., lipogenesis, fatty acid β-oxidation)

The downregulation of fat-6 and fat-7 by this compound points to its influence on lipogenesis, the process of synthesizing fatty acids. purdue.edumdpi.com Stearoyl-CoA desaturase is a key enzyme in the de novo lipogenic pathway. mdpi.com By inhibiting these genes, this compound effectively reduces the synthesis of monounsaturated fatty acids, which are essential for the formation of triglycerides. purdue.edumdpi.com

While the direct impact of this compound on fatty acid β-oxidation has not been as extensively detailed, the broader family of stilbenoids, including resveratrol and pterostilbene (B91288), has been shown to increase fatty acid oxidation in various models. mdpi.comresearchgate.net For instance, resveratrol has been observed to upregulate genes related to fatty acid hydrolysis and peroxisomal β-oxidation in C. elegans. nih.gov This suggests a potential dual mechanism for lipid reduction: the inhibition of fat synthesis (lipogenesis) and the promotion of fat breakdown (β-oxidation).

Neuroprotective Activity Assessments in In Vitro Neuronal Models (Comparative Studies)

While direct in vitro studies focusing solely on the neuroprotective activity of this compound are not extensively available in the provided search results, research on its parent compound, resveratrol, offers significant insights. In vitro studies have confirmed that resveratrol can enhance the function of cholinergic neurons, counteract amyloid-beta (Aβ) toxicity, and reduce oxidative damage in neurons. nih.gov It has shown neuroprotective effects in various neuronal cell models, including attenuating Aβ-induced oxidative damage in rat hippocampal H19-7 neuronal cells. archivesofmedicalscience.com

Furthermore, studies on human neuroblastoma cell lines have demonstrated that resveratrol plays a role in the neuroprotection against Aβ and Aβ-metal complexes. nih.gov A combination of trans-resveratrol and hesperidin (B1673128) has been shown to reduce methylglyoxal-induced cytotoxicity, ROS production, and apoptosis in Neuroblastoma 2a (N2a) cells. mdpi.com Given that this compound is a derivative of resveratrol, it is plausible that it shares some of these neuroprotective properties. scielo.br However, further comparative studies are needed to specifically delineate the neuroprotective efficacy of this compound in in vitro neuronal models.

Structure Activity Relationship Sar Studies

Influence of Methylation on Biological Efficacy and Selectivity

The substitution of hydroxyl (-OH) groups with methoxy (B1213986) (-OCH3) groups, a process known as methylation, profoundly alters the physicochemical and biological properties of resveratrol (B1683913) analogs. nih.gov The presence of three methoxy groups in trans-trismethoxy resveratrol is a critical modification that significantly influences its efficacy and target selectivity.

One of the primary consequences of methylation is an increase in lipophilicity. nih.govmdpi.com This enhanced "fat-loving" nature can improve the molecule's ability to cross cellular membranes, potentially leading to greater intracellular concentrations and higher bioavailability compared to its hydroxylated parent, resveratrol. nih.govresearchgate.netmdpi.com The methoxy groups also protect the compound from rapid metabolism, particularly phase II conjugation reactions like glucuronidation and sulfation, which quickly inactivate and eliminate resveratrol from the body. mdpi.comcircescientific.comum.es This increased metabolic stability contributes to a longer biological half-life and sustained activity. mdpi.comjapsonline.com

This enhanced stability and uptake often translate to greater potency. For instance, this compound has demonstrated more potent anti-proliferative and pro-apoptotic (cell death-inducing) effects in various cancer cell lines than resveratrol. mdpi.comresearchgate.net Studies have shown it to be a more effective inhibitor of cancer cell growth, angiogenesis (the formation of new blood vessels), and metastasis. researchgate.netmdpi.com In human lung cancer cells (A549), it was shown to inhibit migratory and invasive properties, and in hepatocellular carcinoma cells (HepG2), it was more effective than resveratrol at inducing cell cycle arrest. mdpi.com Similarly, in studies on HCT116 colon cancer cells, this compound showed high efficacy. mdpi.com

However, the effect of methylation is not uniformly positive across all biological activities. In studies on platelet aggregation, full methylation (as in this compound) or methylation on both aromatic rings reduced the inhibitory activity against platelet activating factor (PAF) compared to resveratrol. nih.govmdpi.com This indicates that while methylation can enhance certain activities, like anticancer effects, it may diminish others, thereby altering the compound's selectivity for different biological targets. The specific positioning of the methoxy groups is crucial, and different patterns of methylation can lead to varied biological outcomes. mdpi.comingentaconnect.com

Role of Stilbene (B7821643) Scaffold Modifications in Receptor Binding and Pathway Interactions

The stilbene scaffold, consisting of two aromatic rings linked by an ethylene (B1197577) bridge, is the foundational structure for this class of compounds. nih.govbvsalud.org Modifications to this scaffold, such as the addition of methoxy groups in this compound, directly influence how the molecule interacts with biological receptors and signaling pathways. nih.govnih.gov

The methoxy groups on this compound can affect its binding to various molecular targets. For example, resveratrol is known to interact with cyclooxygenase (COX) enzymes, which are involved in inflammation. ingentaconnect.com However, studies have indicated that hydroxylated derivatives of resveratrol are often more potent COX inhibitors than their methoxylated counterparts, suggesting that the free hydroxyl groups may be important for this specific interaction.

Conversely, methylation can enhance interactions with other targets. The increased lipophilicity conferred by the methoxy groups can facilitate binding within hydrophobic pockets of target proteins. mdpi.com For instance, molecular docking simulations involving the protease-activated receptor 1 (PAR1) showed that methoxylated derivatives orient within a hydrophobic cavity of the receptor. mdpi.com The anticancer activity of methoxylated stilbenes is often linked to their ability to interfere with critical cellular pathways. This compound has been shown to induce apoptosis in cancer cells by affecting the mitochondrial membrane potential and activating caspases. mdpi.com It can also modulate key signaling pathways involved in cancer progression, such as the PI3K/Akt pathway. mdpi.com

Furthermore, some studies suggest that methoxylated stilbenes can interfere with the NF-κB signaling pathway, a central regulator of inflammation and cancer. ingentaconnect.comscirp.orgscirp.org The ability of this compound to act as a vascular-disrupting agent in tumors is another key mechanism, highlighting a distinct pathway interaction compared to resveratrol. medchemexpress.com

Comparative SAR with Resveratrol and Other Stilbenoid Analogs

Comparing the structure-activity relationships of this compound with its parent compound, resveratrol, and other analogs like pterostilbene (B91288) (which has two methoxy groups) provides valuable insights into the roles of specific structural features.

Resveratrol's three hydroxyl groups are key to some of its activities, but they also render it susceptible to rapid metabolism, limiting its bioavailability. circescientific.commdpi.com Pterostilbene, with two methoxy groups and one hydroxyl group, represents an intermediate state. It is generally more lipophilic and metabolically stable than resveratrol, leading to better bioavailability and often stronger pharmacological effects. circescientific.comjapsonline.combvsalud.orgjapsonline.com

This compound, being fully methylated, represents a further step in this progression. It often exhibits the highest lipophilicity and metabolic stability among the three. nih.govresearchgate.net This generally translates to enhanced anticancer potency. Multiple reports describe this compound as having improved cancer cell proliferation inhibition and a greater ability to induce apoptosis compared to both resveratrol and, in some cases, pterostilbene. researchgate.netresearchgate.net For example, one study reported that the apoptotic effect of this compound in leukemia cells was 10-12 times higher than that of resveratrol. researchgate.net

The following table summarizes the comparative inhibitory concentrations (IC₅₀) of different stilbenoids against various cancer cell lines, illustrating the impact of methylation on cytotoxic activity. Lower IC₅₀ values indicate greater potency.

| Compound | Cell Line | Activity | IC₅₀ Value (µM) | Source(s) |

| Resveratrol | HT-29 (Colon Carcinoma) | Cytotoxicity | ~72 | mdpi.com |

| This compound | HT-29 (Colon Carcinoma) | Cytotoxicity | ~12 | mdpi.com |

| Resveratrol | MIA PaCa-2 (Pancreatic Carcinoma) | Cytotoxicity | ~140 | mdpi.com |

| This compound | MIA PaCa-2 (Pancreatic Carcinoma) | Cytotoxicity | ~28 | mdpi.com |

| Resveratrol | HepG2 (Hepatocellular Carcinoma) | Growth Suppression | Less Effective | mdpi.com |

| This compound | HepG2 (Hepatocellular Carcinoma) | Growth Suppression | More Effective | mdpi.com |

| Resveratrol | A375 (Human Melanoma) | Proliferation Inhibition | - | mdpi.com |

| 3,4,5,4′-Tetramethoxystilbene | A375 (Human Melanoma) | Proliferation Inhibition | 0.7 | mdpi.com |

These comparisons underscore a clear structure-activity trend: increasing the degree of methylation on the stilbene scaffold from resveratrol to pterostilbene and then to this compound often correlates with an increase in anticancer potency, largely attributed to enhanced lipophilicity, cellular uptake, and metabolic stability. researchgate.netresearchgate.netresearchgate.net However, this is not a universal rule for all biological activities, as seen in the case of platelet inhibition, highlighting the complexity of SAR in this class of compounds. mdpi.com

Preclinical Pharmacokinetic and Biotransformation Studies

Comparative Bioavailability Assessments in Non-Human Models

Studies in non-human models, primarily Sprague-Dawley rats, have demonstrated the significantly improved oral bioavailability of trans-trismethoxy resveratrol (B1683913) compared to resveratrol.

When administered orally as a suspension at a dose of 60 mg/kg, trans-trismethoxy resveratrol was poorly absorbed, resulting in negligible bioavailability (<1.5%). nih.gov However, when formulated in a solution with randomly methylated-β-cyclodextrin to improve solubility, its bioavailability increased dramatically. nih.gov At a dose of 15 mg/kg in this formulation, the bioavailability was 46.5 ± 4.8%, and at a higher dose of 60 mg/kg, it reached 64.6 ± 8.0%. nih.gov This highlights the critical role of formulation in the oral absorption of this lipophilic compound.

In contrast, resveratrol itself has been reported to have very low oral bioavailability, often less than 1%, due to extensive first-pass metabolism. nih.govnih.gov Another methylated analog, pterostilbene (B91288) (3,5-dimethoxy-4′-hydroxy-trans-stilbene), also shows better pharmacokinetic properties than resveratrol, with a reported oral bioavailability of approximately 80% in rats. nih.gov The enhanced bioavailability of this compound is attributed to the methoxy (B1213986) groups, which protect the molecule from rapid metabolic breakdown in the gut and liver. purdue.edu

Comparative Oral Bioavailability in Rats

| Compound | Dose & Formulation | Bioavailability (%) |

|---|---|---|

| trans-Trismethoxy Resveratrol | 60 mg/kg (suspension) | < 1.5% |

| trans-Trismethoxy Resveratrol | 15 mg/kg (in cyclodextrin) | 46.5 ± 4.8% |

| trans-Trismethoxy Resveratrol | 60 mg/kg (in cyclodextrin) | 64.6 ± 8.0% |

| Resveratrol | - | ~<1% |

| Pterostilbene | - | ~80% |

Absorption and Distribution Profiles

In preclinical studies using Sprague-Dawley rats, the absorption of this compound was found to be rapid when administered in a solubilized form. nih.gov Following oral administration of a 15 mg/kg dose in a cyclodextrin (B1172386) solution, the compound was quickly absorbed. nih.gov

Following intravenous administration, this compound exhibits a moderate volume of distribution, suggesting it distributes into tissues but not to an extreme extent. In mice, after both acute and sustained administration of resveratrol, the parent compound and its metabolites were found in the brain, heart, and liver, indicating that these stilbene (B7821643) compounds can cross the blood-brain barrier and distribute to major organs. nih.gov While specific distribution data for this compound in various tissues is not extensively detailed in the provided results, its increased lipophilicity compared to resveratrol suggests it would readily pass through biological membranes. researchgate.net

Elimination Half-life and Clearance Rate Determination

Pharmacokinetic studies in Sprague-Dawley rats have provided insights into the elimination characteristics of this compound. nih.gov

Upon a single intravenous administration of 5 mg/kg, the compound displayed a moderate clearance rate of 35.5 ± 5.3 mL/min/kg and a notably long terminal elimination half-life of 511 ± 136 minutes. nih.gov This extended half-life, compared to other resveratrol analogs, suggests a slower elimination from the body, which could contribute to a prolonged duration of action. nih.govdntb.gov.ua Dose escalation from 5 to 20 mg/kg via intravenous route did not lead to non-linear pharmacokinetics, indicating that the clearance mechanisms were not saturated within this dose range. nih.gov Furthermore, repeated daily oral dosing for seven days did not alter the clearance, terminal elimination half-life, or bioavailability, suggesting that the compound does not significantly induce or inhibit its own metabolism upon repeated administration. nih.gov

Pharmacokinetic Parameters of trans-Trismethoxy Resveratrol in Rats (Intravenous, 5 mg/kg)

| Parameter | Value |

|---|---|

| Clearance (Cl) | 35.5 ± 5.3 mL/min/kg |

| Elimination Half-life (t½) | 511 ± 136 min |

Metabolic Stability and Metabolite Profiling in Preclinical Systems

The methoxy groups in this compound are key to its enhanced metabolic stability. purdue.edu Resveratrol is known to undergo rapid and extensive metabolism, primarily through glucuronidation and sulfation of its hydroxyl groups, which leads to its low bioavailability. nih.govnih.gov By replacing these hydroxyl groups with methoxy groups, this compound is less susceptible to this first-pass metabolism. purdue.edu

While specific metabolite profiling for this compound is not detailed in the provided search results, the general metabolism of similar compounds provides some context. Resveratrol is metabolized into various conjugates, such as resveratrol glucuronides and resveratrol sulfates. nih.gov The gut microbiota can also metabolize trans-resveratrol into other compounds, including dihydroresveratrol. nih.gov It is plausible that the metabolism of this compound could involve demethylation to form hydroxylated metabolites, which could then be conjugated. However, the primary advantage of the trimethoxy structure is its resistance to the rapid conjugation that limits the bioavailability of resveratrol. purdue.edu The stability of this compound contributes to its superior pharmacokinetic profile observed in preclinical models. nih.gov

Advanced Methodologies and Research Techniques Applied

Chromatographic and Spectrometric Analytical Methods

The precise quantification and identification of trans-trismethoxy resveratrol (B1683913) in various matrices are fundamental to understanding its pharmacokinetics and metabolism. High-Performance Liquid Chromatography (HPLC), often coupled with UV detection, is a commonly used method for determining the concentration of trans-resveratrol and its derivatives in biological samples like human plasma. nih.govnih.gov For instance, a validated HPLC method using a C18 column can effectively separate trans-resveratrol from other compounds, with UV detection at 306 nm. nih.govnih.gov This technique offers simplicity, accuracy, and reproducibility for pharmacokinetic studies. nih.gov

For enhanced sensitivity and specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. nih.govnih.govmdpi.com This powerful technique allows for the simultaneous quantification of the parent compound and its metabolites in complex biological matrices such as plasma and brain tissue. nih.govnih.gov LC-MS/MS methods have been developed to analyze trans-resveratrol and its glucuronide and sulfate (B86663) conjugates without the need for enzymatic hydrolysis, providing a more accurate profile of its metabolic fate. nih.gov The use of an internal standard, such as trans-trismethoxy resveratrol-d4, in GC- or LC-MS analysis ensures high accuracy in quantification. caymanchem.comnih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable tool, particularly after a derivatization step to increase the volatility of the analyte. mdpi.com While less common for direct analysis of this compound, GC-MS is instrumental in the broader analysis of stilbenes and their metabolites. mdpi.com

Table 1: Chromatographic and Spectrometric Analysis of this compound and Related Compounds

| Technique | Matrix | Key Findings | Reference |

|---|---|---|---|

| HPLC-UV | Human Plasma | Developed a simple, accurate, and reproducible method for trans-resveratrol quantification. The limit of detection was 0.006 μg/ml. | nih.govnih.gov |

| LC-MS/MS | Dog Plasma | Validated for determining trans-resveratrol and its glucuronide and sulfate conjugates without enzymatic hydrolysis. | nih.gov |

| LC-MS/MS | Mouse Plasma and Brain | Simultaneously quantified resveratrol levels to support pharmacokinetic and brain distribution studies. | nih.gov |

| GC-MS | Red Wine | A fast and sensitive method for resveratrol analysis after ethylchloroformate derivatization. | mdpi.com |

| UHPLC-MS | Plant Extract | Identified this compound-d4 among other potentially antidiabetic metabolites. | nih.govresearchgate.net |

Molecular Biology Techniques

To probe the mechanisms of action of this compound at the molecular level, researchers utilize a variety of powerful techniques.

Real-time Polymerase Chain Reaction (Real-time PCR) is employed to quantify changes in gene expression following treatment with the compound. For example, studies have used real-time PCR to examine the mRNA expression levels of genes involved in lipid metabolism in Caenorhabditis elegans after exposure to this compound. purdue.edumdpi.com This allows for the identification of specific genetic pathways modulated by the compound.

Western Blot analysis is essential for detecting and quantifying specific proteins. This technique has been used to investigate the effects of resveratrol and its analogs on the protein levels of key signaling molecules. For instance, Western blotting can assess the phosphorylation status of proteins like EGFR and the NF-κB subunit p65, providing insights into the activation of cellular signaling pathways. plos.org It has also been used to measure the expression of proteins involved in inflammation, such as iNOS and COX-2. researchgate.net

Reporter Gene Assays for Pathway Activity Assessment

Reporter gene assays are a vital tool for assessing the activity of specific signaling pathways. In the context of this compound research, these assays are used to measure the compound's ability to modulate pathways like NF-κB. researchgate.netmedchemexpress.com In a typical setup, cells are transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of a promoter that is responsive to a specific transcription factor (e.g., NF-κB). medchemexpress.com A reduction in reporter gene expression in the presence of this compound indicates an inhibitory effect on the signaling pathway. For example, this compound has been shown to inhibit TNF-α-induced activation of NF-κB in HEK293T cells in a reporter assay at a concentration of 15 µM. caymanchem.comvincibiochem.it

Microscopy and Imaging Techniques for Cellular Phenotypes

Visualizing the effects of this compound on cellular and organismal morphology is critical for understanding its biological impact.

Zebrafish embryo imaging provides a powerful in vivo model to study the effects of compounds on development and disease processes. The optical transparency of zebrafish embryos allows for real-time imaging of various biological events. nih.govnih.gov For instance, researchers have used this model to demonstrate the anti-angiogenic properties of this compound, observing an inhibition of angiogenesis at a concentration of 0.1 µM. caymanchem.comvincibiochem.itsanbio.nl Confocal microscopy of zebrafish embryos stained with fluorescent dyes can reveal detailed effects on specific tissues, such as bone development. highpoint.edusemanticscholar.org

Computational Approaches in Structure-Activity Relationship Elucidation

Computational methods play a crucial role in understanding the structure-activity relationship (SAR) of this compound and its analogs. nih.govnih.govresearchgate.net These approaches involve molecular modeling and docking studies to predict how the chemical structure of a compound influences its biological activity. probes-drugs.org By comparing the activity of resveratrol with its methylated derivatives like this compound, researchers can identify key structural features, such as the number and position of methoxy (B1213986) groups, that are critical for enhanced potency and efficacy. researchgate.net These computational insights are invaluable for the rational design of new, more effective analogs for potential therapeutic use. nih.govresearchgate.net

Future Directions and Research Gaps

Elucidation of Unexplored Molecular Targets and Signaling Networks

The current understanding of trans-trismethoxy resveratrol's molecular interactions is largely centered on pathways shared with its parent compound, resveratrol (B1683913), such as the modulation of sirtuin 1 (SIRT1) and AMP-activated protein kinase (AMPK). researchgate.netnih.gov However, the unique methoxy (B1213986) groups of this compound likely confer affinities for novel or as-yet-unidentified molecular targets, which could explain its distinct and sometimes more potent biological effects. researchgate.netrsc.org

Future research must move beyond the known targets to identify these unique interaction partners. High-throughput screening and computational docking studies could reveal novel binding proteins or enzymes. For instance, while resveratrol's interaction with targets like cyclooxygenase (COX) enzymes and various kinases is established, the specific binding profile of its trimethoxylated form is less clear. nih.govnih.gov Investigating its influence on epigenetic modulators, beyond SIRT1, and exploring its potential role in non-canonical signaling pathways are critical next steps. Research into how it affects protein-protein interactions or previously unassociated receptor systems could provide a more complete picture of its cellular effects.

Development of Next-Generation Trismethoxy Resveratrol Analogs with Enhanced Specificity

The development of resveratrol analogs has been an active area of research, aiming to improve upon the parent molecule's limitations. nih.govresearchgate.net The success of this compound in enhancing bioavailability and potency serves as a strong foundation for further medicinal chemistry efforts. purdue.eduresearchgate.net The key to future development lies in creating analogs with enhanced specificity for particular molecular targets, which could minimize off-target effects and increase therapeutic efficacy.

Structure-activity relationship (SAR) studies are essential to guide this process. nih.gov By systematically modifying the methoxy group positions or introducing other functional groups onto the stilbene (B7821643) backbone, researchers can fine-tune the molecule's binding affinity and selectivity. nih.govrjsocmed.com For example, creating analogs that selectively target a specific isoform of a protein or a particular signaling node could lead to more precise therapeutic agents. The goal is to generate a library of next-generation compounds with tailored activities for specific diseases, such as cancer or inflammatory conditions. researchgate.net

Table 1: Comparison of Resveratrol and its Analogs

| Compound | Key Structural Feature | Observed Advantage Over Resveratrol | Reference |

|---|---|---|---|

| This compound | Three methoxy groups replacing hydroxyl groups | Higher bioavailability and metabolic stability | purdue.eduresearchgate.net |

| Pterostilbene (B91288) | Two methoxy groups and one hydroxyl group | Enhanced bioavailability and superior activity in some cancer models | researchgate.net |

| Hexahydroxystilbene (M8) | Six hydroxyl groups | Potent antitumor and antimetastatic effects in melanoma models | nih.govresearchgate.net |

Investigation of Synergistic Effects with Other Bioactive Compounds

The concept of synergy, where the combined effect of two or more compounds is greater than the sum of their individual effects, is a promising strategy in modern therapeutics. mdpi.com Combining this compound with other bioactive molecules, such as other polyphenols (e.g., curcumin, quercetin) or conventional chemotherapeutic drugs, could enhance therapeutic outcomes. mdpi.comaging-us.com

Future studies should systematically explore these combinations. For example, investigating its synergy with anticancer drugs could reveal combinations that overcome drug resistance or allow for lower, less toxic doses of conventional agents. researchgate.net Research has shown that resveratrol can have synergistic effects, and it is plausible that its more stable analog would also exhibit this property. mdpi.comaging-us.com These investigations should not only measure the combined efficacy but also delve into the molecular mechanisms underlying the synergy, such as complementary effects on different signaling pathways or enhanced bioavailability of one compound by another. mdpi.com

Table 2: Potential Synergistic Combinations for Future Research

| Compound A | Compound B (Bioactive Partner) | Potential Therapeutic Area | Rationale for Synergy | Reference |

|---|---|---|---|---|

| This compound | Curcumin | Cancer, Inflammation | Complementary targeting of inflammatory and cell survival pathways | mdpi.comuminho.pt |

| This compound | Quercetin | Cardiovascular Disease, Cancer | Enhanced antioxidant effects and modulation of related signaling | mdpi.comuminho.pt |

| This compound | Gemcitabine | Pancreatic Cancer | Potential to sensitize cancer cells to chemotherapy and overcome resistance | researchgate.net |

| This compound | Piperine | General | Inhibition of metabolic enzymes, potentially increasing bioavailability | mdpi.com |

Exploration of Additional Preclinical Disease Models for Mechanistic Insights

Much of the research on this compound has been conducted using standard cell lines and conventional animal models. researchgate.netmedchemexpress.com To gain deeper and more clinically relevant mechanistic insights, it is imperative to employ more advanced and diverse preclinical models.

The use of the nematode Caenorhabditis elegans has already provided initial insights into the compound's effects on lipid metabolism, demonstrating its utility in a simple in vivo system. purdue.edursc.orgtoxicology.org Expanding research to include three-dimensional (3D) organoids and patient-derived xenografts (PDXs) would offer a more accurate representation of human diseases, particularly cancer. These models better recapitulate the complex tumor microenvironment and cellular heterogeneity. Furthermore, employing zebrafish embryos can offer rapid in vivo screening of antiangiogenic properties. medchemexpress.com Utilizing such sophisticated models will be crucial for validating molecular targets and understanding the compound's efficacy in a context that more closely mimics human physiology.

Advanced Pharmacokinetic Modeling and Prodrug Design

Although this compound exhibits improved pharmacokinetics compared to resveratrol, a detailed understanding of its absorption, distribution, metabolism, and excretion (ADME) profile is still lacking. purdue.edudntb.gov.ua Advanced pharmacokinetic (PK) modeling, such as population PK modeling, can help to simultaneously analyze the compound and its potential metabolites, providing a clearer picture of its behavior in the body. nih.govnih.gov Such models can simulate different dosing scenarios and help predict human pharmacokinetics from preclinical data.

Furthermore, the development of prodrugs represents another key strategy to enhance therapeutic delivery. mdpi.comnih.gov Prodrugs are inactive compounds that are metabolized in the body to release the active parent drug. nih.gov Designing prodrugs of this compound, for instance by attaching amino acids or methoxy-oligo(ethylene glycol) carbamates, could further improve its solubility, stability, and targeted delivery, thereby maximizing its therapeutic window. mdpi.comnih.gov This approach has been successfully explored for resveratrol and holds significant promise for its methylated analogs. nih.gov

Q & A

Q. What experimental models are suitable for studying TMR's effects on lipid metabolism?

The nematode C. elegans is a validated model due to its conserved lipid metabolism pathways, short lifecycle (~3 days at 25°C), and ease of genetic manipulation. Synchronized L1-stage worms are treated with TMR (50–200 µM) in liquid culture for 2–4 days, with fat accumulation quantified via triglyceride (TG) assays normalized to protein content . Physiological parameters (e.g., growth rate, food intake) are monitored using WormLab tracking systems and pharyngeal pumping assays .

Q. How is TMR's fat-reducing activity quantified in C. elegans?

TG content is measured using commercial kits (e.g., Infinity™ Triglycerides Reagent) after sonicating worms in 0.05% Tween 20. Data are normalized to protein levels (Bio-Rad DC assay) to account for biomass variation. At 100 and 200 µM, TMR reduces TG by 14% and 20%, respectively, compared to DMSO controls . Statistical significance is assessed via ANOVA with Tukey's post hoc tests, ensuring P < 0.05 .

Q. Does TMR affect baseline physiological functions in C. elegans?

At 100–200 µM, TMR does not alter growth rate, body size, food intake, or reproductive capacity. However, 200 µM TMR reduces locomotion speed by 10%, suggesting potential energy expenditure changes or neurotoxicity. These findings are critical for distinguishing direct metabolic effects from confounding behavioral alterations .

Advanced Research Questions

Q. What molecular mechanisms underlie TMR's anti-obesity effects?

TMR downregulates stearoyl-CoA desaturase genes fat-6 and fat-7, reducing fatty acid desaturation (e.g., oleic acid/stearic acid ratio). This decreases lipid storage without altering β-oxidation genes like nhr-49. qRT-PCR confirms gene expression changes, with fat-6 and fat-7 suppression being central to TG reduction . Additionally, TMR activates AMPK (aak-2) and SIRT1, pathways shared with resveratrol, suggesting conserved mechanisms .

Q. How does TMR's bioavailability compare to resveratrol in preclinical models?

TMR exhibits superior bioavailability due to methoxy groups resisting glucuronidation/sulfation. In rats, TMR's serum levels (0.94 µg/mL) are 47-fold higher than resveratrol (0.02 µg/mL) at 50 mg/kg doses. Its clearance rate is 8–9× slower, enhancing sustained activity . However, C. elegans lacks mammalian detox pathways, necessitating cross-model validation .

Q. Are there contradictions in TMR's reported effects on energy expenditure?